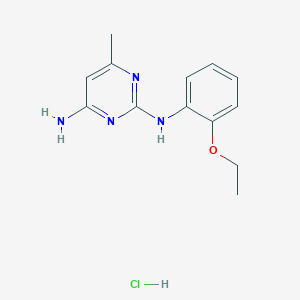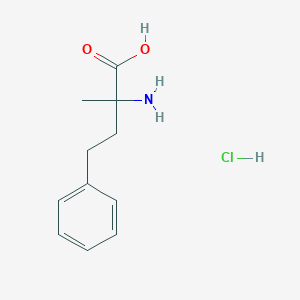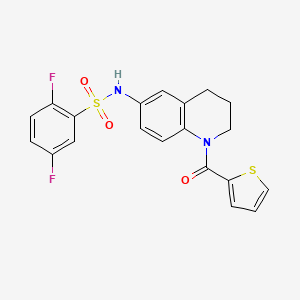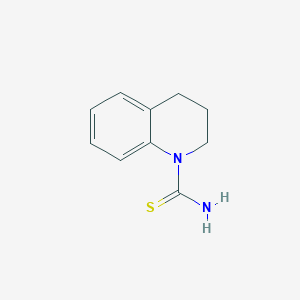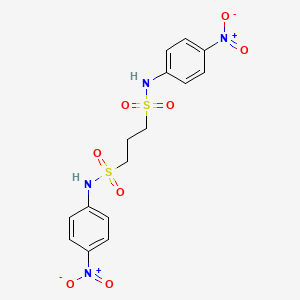
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide is a chemical compound with potential applications in scientific research. This compound is also known as BECT or BECT-1 and is a derivative of the thiophene-2-carboxamide family.
Aplicaciones Científicas De Investigación
Synthesis and Modification of Thiophene Derivatives
Research on thiophene derivatives, such as the synthesis of new thiophene derivatives used as photostabilizers for rigid poly(vinyl chloride) (PVC) by Balakit et al. (2015), highlights the importance of these compounds in material science, particularly in improving the durability and lifespan of PVC materials through photostabilization (Balakit et al., 2015).
Electrochemical Properties and Applications
The electrochemical synthesis and device application of poly(3-bromo-4-methoxythiophene) investigated by Cihaner and Önal (2007) demonstrate the potential of bromo and methoxy substituted thiophenes in electronic and electrochromic devices. These compounds exhibit lower oxidation potentials and stable conducting states, making them suitable for electrochromic devices with good optical contrasts and switching times (Cihaner & Önal, 2007).
Antimicrobial and Antioxidant Studies
Compounds synthesized from thiophene-2-carboxamides show significant antimicrobial and antioxidant activities, indicating the potential of such derivatives in pharmaceutical applications. The study by Raghavendra et al. (2016) on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives highlights their promising antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).
Mecanismo De Acción
Target of Action
The compound, also known as 4-bromo-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}thiophene-2-carboxamide, is a heterobifunctional cross-linking reagent . It primarily targets primary amine groups and sulfhydryl-containing compounds .
Mode of Action
The compound interacts with its targets through a two-step process. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in the pH range 7.0-8.0 .
Biochemical Pathways
The compound affects the biochemical pathways involving primary amines and sulfhydryl-containing compounds
Pharmacokinetics
The compound is soluble in acetone and dmf , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of amide bonds with primary amines and thioether bonds with sulfhydryl-containing compounds . This can lead to the cross-linking of these groups, potentially affecting the structure and function of proteins or other biomolecules containing these groups.
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions with primary amines and sulfhydryl-containing compounds occur optimally at specific pH ranges . Additionally, the bromoacetyl group in the compound is light sensitive , suggesting that exposure to light could affect its stability and efficacy.
Propiedades
IUPAC Name |
4-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4S/c14-9-7-10(21-8-9)13(19)15-3-5-20-6-4-16-11(17)1-2-12(16)18/h7-8H,1-6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWGUUFREGXZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

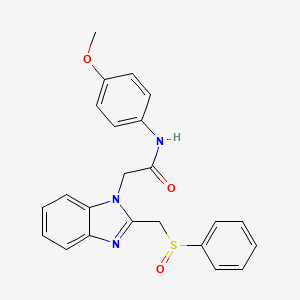
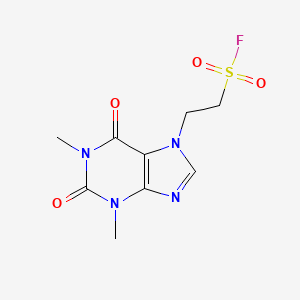
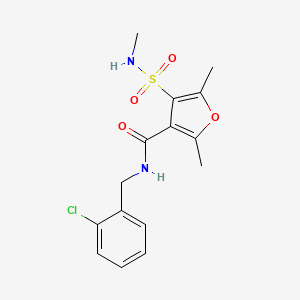
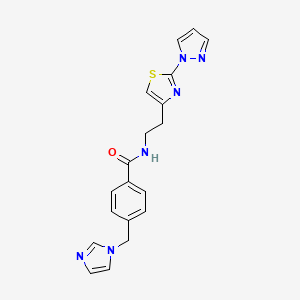
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

